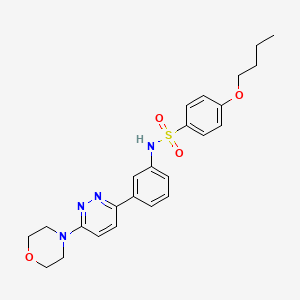

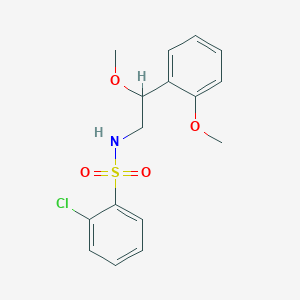

![molecular formula C14H8Cl5NO2 B2861747 2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone CAS No. 338753-03-0](/img/structure/B2861747.png)

2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone” is a chemical compound with the CAS Number: 338753-03-0 . It has a molecular weight of 385.46 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H6Cl5NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

This compound has a melting point range of 177 - 179 degrees Celsius . It’s a solid in its physical form . More detailed physical and chemical properties might require experimental determination or computational prediction.科学的研究の応用

Catalytic Behavior in Organometallic Chemistry

The compound has been utilized in the synthesis of organometallic complexes, demonstrating notable catalytic activities. For instance, it was used in the preparation of N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines, which are NNN tridentate ligands. These ligands, when coordinated with iron(II) and cobalt(II) dichloride, formed complexes that exhibited significant catalytic activities for ethylene reactivity, including oligomerization and polymerization (Sun et al., 2007).

Photoreactivity Studies

The compound's derivatives have been studied for their photoreactivity, particularly in the formation of [2+2] cycloadducts with chloroethylenes. These studies have helped understand the photochemical behavior of such compounds and their potential applications in synthetic chemistry (Shimo et al., 1987).

Synthesis of Heterocyclic Compounds

It has been instrumental in the synthesis of various heterocyclic compounds, such as 1-benzopyrano[2,3-c]pyrrolidines and 1-benzopyrano[2,3-c:3,4-c']dipyrrolidines. These compounds are produced through [3+2] cycloadditions with nonstabilized azomethine ylides, showcasing the versatility of the compound in facilitating complex chemical reactions (Sosnovskikh et al., 2014).

Antiviral Activity Studies

Some derivatives of this compound have been explored for their potential antiviral activities. For example, the study of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed promising antiviral properties, suggesting potential applications in pharmaceutical research (Attaby et al., 2006).

Corrosion Inhibition Research

The compound and its derivatives have been used as corrosion inhibitors. A study demonstrated the effectiveness of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in a hydrochloric acid medium, highlighting its potential in industrial applications (Jawad et al., 2020).

Crystal Engineering

The compound has been utilized in crystal engineering, demonstrating its utility in the design of supramolecular structures. This application is crucial for the development of new materials with unique properties (Alberola et al., 1997).

Application in Synthesis of Polyquinones

In the field of polymer chemistry, the compound has been used in the synthesis of polyquinones, which are valuable for their optical and electronic properties, indicating potential use in material sciences and electronics (Yamamoto & Etori, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methylpyrrol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl5NO2/c1-20-6-7(5-10(20)13(22)14(17,18)19)12(21)8-3-2-4-9(15)11(8)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUZBMMUGDHZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

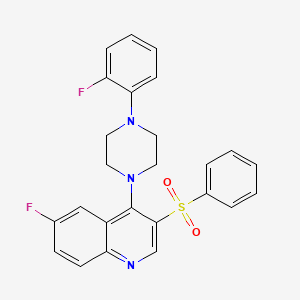

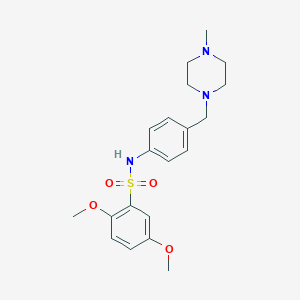

![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)

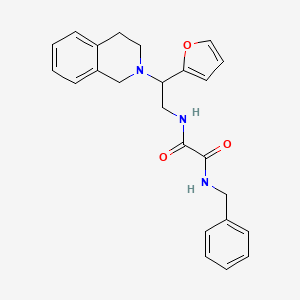

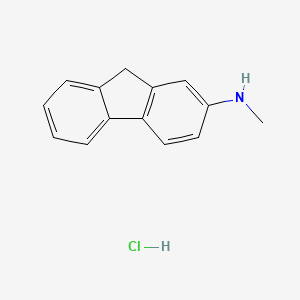

![N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861672.png)

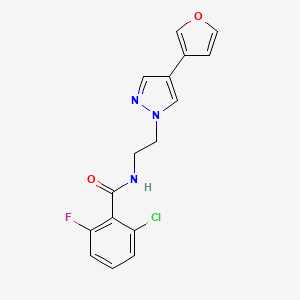

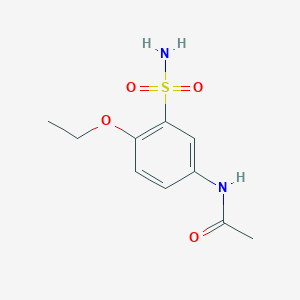

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2861676.png)

![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)

![7-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2861682.png)

![6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2861683.png)